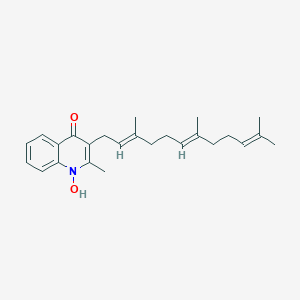

Aurachin C

Description

Properties

CAS No. |

108354-14-9 |

|---|---|

Molecular Formula |

C25H33NO2 |

Molecular Weight |

379.5 g/mol |

IUPAC Name |

1-hydroxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]quinolin-4-one |

InChI |

InChI=1S/C25H33NO2/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-22-21(5)26(28)24-15-7-6-14-23(24)25(22)27/h6-7,10,12,14-16,28H,8-9,11,13,17H2,1-5H3/b19-12+,20-16+ |

InChI Key |

FIHXCHBEHLCXEG-YEFHWUCQSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1O)CC=C(C)CCC=C(C)CCC=C(C)C |

Synonyms |

aurachin C aurachin-C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of C-type Aurachins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the biosynthetic pathway of C-type aurachins, a class of quinoline alkaloids produced by the myxobacterium Stigmatella aurantiaca. These compounds are of significant interest due to their potent biological activities, including the inhibition of electron transport chains, which makes them valuable lead structures for drug development.

Overview of Aurachin Biosynthesis

Aurachins are isoprenoid quinoline alkaloids classified into two main types based on the position of a farnesyl residue on the quinoline core. C-type aurachins feature the farnesyl group at the C3 position, while A-type aurachins have it at the C4 position.[1][2] Feeding studies have revealed that C-type aurachins are the biosynthetic precursors to the A-type aurachins, which are formed through a unique intramolecular rearrangement.[2] The biosynthesis originates from two primary precursors: anthranilic acid, which forms the quinoline scaffold, and acetate, which contributes to both the quinoline ring and the farnesyl side chain via the mevalonate and nonmevalonate pathways.[3]

The Core Biosynthetic Pathway of C-type Aurachins

The assembly of the fundamental C-type aurachin structure is orchestrated by a dedicated gene cluster, the aua cluster, in S. aurantiaca. This process begins with the formation of Aurachin D, the parent compound in this series, which is subsequently modified to yield Aurachin C.

The key steps are:

-

Quinolone Scaffold Formation: The biosynthesis is initiated by a Type II Polyketide Synthase (PKS) system.[4] Anthranilic acid is loaded onto the acyl carrier protein (ACP) AuaB.[4]

-

Chain Elongation: The AuaB-bound anthranilic acid undergoes condensation with two malonyl-CoA units. This iterative Claisen condensation is catalyzed by the ketosynthase AuaC (KSα). The chain length factor AuaD (KSβ) is involved in decarboxylation and ensures the correct chain length.[4]

-

Cyclization and Release: The resulting polyketide chain is cyclized and released from the PKS, then tautomerizes to form 2-methyl-1H-quinolin-4-one.[4]

-

Prenylation: The membrane-bound prenyltransferase AuaA catalyzes the attachment of a farnesyl moiety from farnesyl pyrophosphate (FPP) to the C3 position of the quinolone core, yielding Aurachin D .[3][4]

-

N-hydroxylation: The final step in the formation of a core C-type aurachin is the N-hydroxylation of Aurachin D. This reaction is catalyzed by the Rieske monooxygenase AuaF, which converts Aurachin D into Aurachin C .[3][4]

The biosynthetic gene cluster includes genes auaA-E which are responsible for the assembly of Aurachin D.[3] The subsequent conversion to Aurachin C is mediated by AuaF.[3]

Quantitative Data

While detailed enzyme kinetic data for the Aua proteins are not extensively reported in the literature, significant improvements in the production of aurachins have been achieved through heterologous expression. Biotechnological production of Aurachin D in E. coli has surpassed the yields from the natural producer.

| Compound | Production Host | Titer (mg L⁻¹) | Notes |

| Aurachin D | Stigmatella aurantiaca (Natural) | < 1 | Low yield from the native organism.[4] |

| Aurachin D | E. coli (Recombinant) | 17.0 | Achieved through codon optimization of auaA and introduction of the mevalonate pathway to improve FPP supply.[4] |

Experimental Protocols

The elucidation of the aurachin biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are representative methodologies for key experiments.

This protocol is fundamental for confirming the function of specific genes within the aua cluster.

-

Objective: To demonstrate the role of a target gene (e.g., auaF) in the biosynthesis of Aurachin C.

-

Methodology:

-

Vector Construction: An inactivation vector is constructed containing a resistance cassette (e.g., kanamycin resistance) flanked by homologous regions upstream and downstream of the target gene.

-

Electroporation: The constructed vector is introduced into S. aurantiaca cells via electroporation.

-

Homologous Recombination: The vector integrates into the bacterial chromosome via homologous recombination, replacing the target gene with the resistance cassette.

-

Mutant Selection: Successful mutants are selected by plating on media containing the appropriate antibiotic.

-

Genotypic Verification: The correct gene replacement is confirmed using PCR analysis with primers flanking the target gene locus.

-

Phenotypic Analysis: The metabolic profile of the inactivation mutant is compared to the wild-type strain using HPLC-MS. The absence of Aurachin C and the accumulation of its precursor, Aurachin D, in an auaF mutant would confirm the gene's function.[2]

-

This approach is used for producing specific aurachins and for creating novel analogues.[5]

-

Objective: To produce Aurachin D by expressing the farnesyltransferase AuaA in E. coli and feeding the precursor 2-methyl-1H-quinolin-4-one.

-

Methodology:

-

Strain Engineering: An E. coli expression strain (e.g., BL21(DE3)) is transformed with a plasmid carrying the auaA gene under the control of an inducible promoter (e.g., T7). To enhance production, the mevalonate pathway can be co-expressed to increase the intracellular pool of the co-substrate farnesyl pyrophosphate (FPP).[4]

-

Culture Growth: The recombinant E. coli strain is grown in a suitable medium (e.g., TB medium) at 37°C to an optimal cell density (OD₆₀₀ of ~0.6-0.8).

-

Induction: Gene expression is induced by adding an inducer (e.g., IPTG) to the culture, which is then incubated at a lower temperature (e.g., 18-25°C) for an extended period (16-24 hours) to ensure proper protein folding.

-

Biotransformation: The precursor molecule, 2-methyl-1H-quinolin-4-one, is added to the culture. The expressed AuaA enzyme then converts the precursor into Aurachin D within the cells.

-

Extraction and Purification: Cells are harvested, lysed, and the product is extracted using an organic solvent (e.g., ethyl acetate). The crude extract is then purified using techniques like silica gel chromatography and HPLC to yield pure Aurachin D.[5]

-

Analysis: The identity and purity of the final product are confirmed by NMR and mass spectrometry.[5]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Completing the puzzle of aurachin biosynthesis in Stigmatella aurantiaca Sg a15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Generation of Aurachin Derivatives by Whole-Cell Biotransformation and Evaluation of Their Antiprotozoal Properties - PMC [pmc.ncbi.nlm.nih.gov]

Aurachin C: A Technical Guide to a Quinolone Antibiotic Targeting the Bacterial Respiratory Chain

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of Aurachin C, a naturally occurring quinolone antibiotic. It details its mechanism of action as a potent inhibitor of the bacterial electron transport chain, summarizes its biological activity, and provides standardized protocols for its evaluation.

Executive Summary

Aurachin C is a farnesylated 4-quinolone N-oxide produced by myxobacteria, such as Stigmatella aurantiaca.[1][2] It functions as a powerful inhibitor of the bacterial respiratory chain, a mechanism distinct from the DNA gyrase inhibition typical of fluoroquinolone antibiotics. Aurachin C exhibits a broad inhibitory profile against terminal quinol oxidases, making it a valuable tool for studying bacterial bioenergetics and a potential scaffold for the development of novel antibacterial agents.[3][4] This guide synthesizes the current technical knowledge on Aurachin C, focusing on its molecular mechanism, antibacterial spectrum, and the experimental methodologies used for its characterization.

Mechanism of Action: Dual Inhibition of Terminal Oxidases

Aurachin C exerts its bactericidal effect by disrupting the electron transport chain (ETC), a fundamental process for energy generation in bacteria. Unlike its well-studied analogue Aurachin D, which selectively inhibits cytochrome bd type oxidases, Aurachin C is a dual inhibitor, targeting both cytochrome bd and cytochrome bo terminal oxidases in organisms like Escherichia coli.[3][5]

The inhibition occurs at the quinol oxidation (Qo) site of these respiratory complexes.[2] By binding to this site, Aurachin C blocks the transfer of electrons from the quinol pool to the terminal oxidase, thereby halting the reduction of oxygen to water.[2] This disruption leads to a collapse of the proton motive force, cessation of ATP synthesis, and ultimately, cell death. The N-hydroxyquinolone core of Aurachin C is crucial for its inhibitory activity.[2]

The dual-targeting nature of Aurachin C makes it a particularly potent inhibitor. In E. coli, the respiratory chain branches to two main terminal oxidases: the cytochrome bo oxidase, which is predominantly expressed under high-aeration conditions, and the cytochrome bd oxidase, which is expressed under microaerobic conditions.[6] By inhibiting both pathways, Aurachin C can effectively shut down aerobic respiration under a wider range of oxygen tensions compared to more selective inhibitors.

Quantitative Biological Activity

While Aurachin C is widely reported to possess antibacterial activity, particularly against Gram-positive bacteria, specific Minimum Inhibitory Concentration (MIC) data is sparse in the available literature.[1][2] However, its potent mechanism of action is well-quantified through direct enzyme inhibition assays. For comparison, data for the closely related analogue Aurachin D is also presented.

Cytochrome Oxidase Inhibition

The primary strength of Aurachin C lies in its nanomolar-level inhibition of terminal oxidases. Assays using isolated enzymes from E. coli provide a clear picture of its potency.

| Compound | Target Enzyme | Source Organism | IC₅₀ (nM) | Reference |

| Aurachin C | Cytochrome bd-I Oxidase | E. coli | 12 | [3] |

| Aurachin D | Cytochrome bd-I Oxidase | E. coli | 35 | [3][6] |

| Aurachin D | Cytochrome bd Oxidase | M. tuberculosis | 150 | [7] |

Table 1. Inhibitory concentration (IC₅₀) values of Aurachin C and Aurachin D against bacterial cytochrome bd oxidases.

Antibacterial Spectrum

The original discovery of aurachins noted their activity against Gram-positive bacteria and some fungi.[1] However, subsequent detailed studies providing MIC values have largely focused on Aurachin D, especially in the context of Mycobacterium tuberculosis.

| Compound | Organism | MIC (µM) | Reference |

| Aurachin D | Mycobacterium tuberculosis | 8 | [7] |

| Aurachin D Analogue (1d) | Mycobacterium tuberculosis | 4 | [7] |

Key Experimental Methodologies

Standardized protocols are essential for evaluating the activity of novel antibiotics like Aurachin C. Below are detailed methodologies for determining its MIC and for directly measuring its inhibitory effect on the target enzymes.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the standard broth microdilution method for determining the MIC of Aurachin C against a bacterial strain, adhering to CLSI and EUCAST guidelines.[8][9]

Methodology:

-

Preparation of Antimicrobial Agent: Dissolve Aurachin C powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the Aurachin C stock solution in cation-adjusted Mueller-Hinton Broth (or another appropriate growth medium). This creates a gradient of antibiotic concentrations. Include a positive control well (broth + bacteria, no antibiotic) and a negative/sterility control well (broth only).

-

Inoculum Preparation: Culture the test bacterium on an agar plate overnight. Select several colonies to inoculate a broth culture and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This suspension is then diluted into the test medium to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is defined as the lowest concentration of Aurachin C that completely inhibits visible growth of the organism.[8]

Protocol: Cytochrome Oxidase Inhibition Assay

This protocol describes the measurement of terminal oxidase activity by monitoring oxygen consumption using a Clark-type oxygen electrode, a method used to determine the IC₅₀ of inhibitors like Aurachin C.[7][10]

Methodology:

-

Preparation of Inverted Membrane Vesicles (IMVs): Grow the bacterial strain of interest (e.g., M. smegmatis or E. coli) and harvest cells. Lyse the cells using a French press or sonication and isolate the membrane fraction by ultracentrifugation. The resulting IMVs contain the membrane-embedded respiratory chain enzymes.

-

Electrode Setup: Calibrate a Clark-type oxygen electrode in a sealed, stirred, and temperature-controlled chamber (e.g., 37°C) containing an appropriate respiration buffer.

-

Assay Procedure: a. Add a specific amount of IMV protein to the chamber. b. Add the inhibitor (Aurachin C, dissolved in DMSO) at various concentrations and allow it to incubate with the membranes. A control experiment is run with DMSO alone. c. Initiate the respiratory reaction by adding an electron donor substrate, such as NADH or a quinol analogue like duroquinol.

-

Data Analysis: The electrode measures the rate of oxygen consumption. The inhibitory effect of Aurachin C is calculated as the percentage decrease in the oxygen consumption rate compared to the DMSO control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]

Biosynthesis of Aurachin C

The biosynthesis of Aurachin C begins with anthranilic acid, the precursor to the quinolone scaffold. This process involves a type II polyketide synthase (PKS) system. The key intermediate, Aurachin D, is subsequently modified to yield Aurachin C.

The key steps are:

-

Quinolone Core Formation: A type II PKS catalyzes the condensation of anthranilic acid with two units of malonyl-CoA to form the 4-hydroxy-2-methylquinoline (HMQ) core.

-

Prenylation: A membrane-bound farnesyltransferase adds a farnesyl group from farnesyl pyrophosphate (FPP) to the C-3 position of the HMQ ring, producing Aurachin D.

-

N-Hydroxylation: In the final step, a monooxygenase enzyme catalyzes the N-hydroxylation of the quinolone ring of Aurachin D to yield Aurachin C.

Conclusion and Future Directions

Aurachin C is a potent inhibitor of the bacterial respiratory chain with a distinct dual-targeting mechanism against both cytochrome bo and bd oxidases. Its nanomolar efficacy against isolated target enzymes underscores its potential as a lead compound. However, the lack of extensive public data on its whole-cell activity (MICs) against a broad panel of pathogenic bacteria represents a significant knowledge gap.

Future research should focus on:

-

Systematic Antibacterial Profiling: Determining the MIC of Aurachin C against a diverse panel of clinically relevant Gram-positive and Gram-negative pathogens.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues to optimize potency and selectivity, potentially reducing off-target effects.

-

Overcoming Delivery Challenges: Investigating strategies to improve the delivery of aurachins to their membrane-bound targets, as poor penetration can limit in vivo efficacy.[2]

For drug development professionals, Aurachin C and its analogues represent an opportunity to explore a validated but underexploited antibacterial target—the terminal oxidases of the electron transport chain.

References

- 1. The aurachins, new quinoline antibiotics from myxobacteria: production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Structural Studies of Cytochrome bd and Its Potential Application as a Drug Target [mdpi.com]

- 4. Characterization of the ubiquinol oxidation sites in cytochromes bo and bd from Escherichia coli using aurachin C analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Convergence of a Classic Scaffold and a Novel Target: A Technical Guide to the Biological Activity of Farnesylated Quinolones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolone scaffold, a cornerstone of antimicrobial therapy for decades, has demonstrated remarkable versatility, extending its therapeutic reach into antiviral and anticancer applications. Concurrently, the intricate cellular process of protein farnesylation has emerged as a critical target in oncology. This technical guide explores the intersection of these two fields: the burgeoning class of farnesylated quinolones. These hybrid molecules are being investigated not as substrates for farnesylation, but as potent inhibitors of the enzyme farnesyltransferase (FTase). By appending a farnesyl-like moiety or designing quinolone structures that mimic farnesyl pyrophosphate, researchers are creating novel compounds with significant potential to disrupt oncogenic signaling pathways. This document provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of these promising therapeutic agents, with a focus on their role as farnesyltransferase inhibitors.

Farnesylation and Its Role in Disease

Protein farnesylation is a crucial post-translational modification where a 15-carbon farnesyl isoprenoid tail is attached to a cysteine residue within a C-terminal "CaaX" motif of a target protein. This process is catalyzed by the enzyme farnesyltransferase (FTase) and is essential for the proper localization and function of numerous proteins involved in cellular signaling, proliferation, and survival.

One of the most well-known farnesylated proteins is Ras, a small GTPase that acts as a molecular switch in signal transduction pathways controlling cell growth and differentiation.[1] Mutations in the RAS gene are found in approximately 30% of all human cancers, leading to a constitutively active protein that drives uncontrolled cell proliferation.[1] Since membrane association, which is dependent on farnesylation, is critical for Ras function, inhibiting FTase has become a major strategy in anticancer drug development.[2]

Beyond Ras, a host of other farnesylated proteins are implicated in cancer and other diseases, including RhoB, lamins A and B, and centromere proteins.[1] This expanded understanding of the "farnesylome" suggests that farnesyltransferase inhibitors (FTIs) may exert their therapeutic effects through multiple mechanisms, making them an attractive class of drugs for further investigation.[3]

Quinolones as Farnesyltransferase Inhibitors

The development of quinolone-based FTIs has been driven by the desire to create potent, selective, and non-thiol-containing inhibitors with favorable pharmacological properties. By modifying the quinolone scaffold, researchers have successfully designed compounds that can compete with farnesyl pyrophosphate for binding to FTase, thereby preventing the farnesylation of key signaling proteins.[4]

Synthesis of Farnesylated Quinolone Derivatives

The synthesis of quinolones as FTIs generally involves the construction of a core quinolone or pyridone structure with appended functionalities that mimic the farnesyl group or interact with the active site of FTase. A common synthetic strategy is the Gould-Jacobs reaction, which allows for the cyclization of anilines with substituted malonic esters to form the quinolone ring system.[5] Subsequent modifications at various positions of the quinolone scaffold can be achieved through standard organic chemistry techniques to introduce the desired side chains.[6]

For instance, the synthesis of 4-quinolone and pyridone derivatives as nonthiol-containing FTase inhibitors has been achieved by replacing the 2-quinolone core of existing inhibitors and relocating key structural motifs.[4] This structure-based design approach has yielded novel series of potent and selective FTase inhibitors.[4]

Biological Activity of Farnesylated Quinolones

The biological activity of farnesylated quinolone derivatives is primarily assessed through their ability to inhibit FTase and their cytotoxic effects on cancer cell lines.

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of representative quinolone-based farnesyltransferase inhibitors.

| Compound ID | Target Enzyme | IC50 (nM) | Cell Line | GI50 (µM) | Reference |

| Quinolone Derivative 1 | FTase | 15 | H-Ras transformed Rat-1 | 0.02 | [4] |

| Quinolone Derivative 2 | FTase | 8 | MiaPaCa-2 (Pancreatic) | 0.01 | [4] |

| Pyridone Derivative 1 | FTase | 25 | A549 (Lung) | 0.05 | [4] |

| Tipifarnib (Zarnestra®) | FTase | 7.9 | Various | Various | [1] |

GI50: The concentration of the compound that causes 50% growth inhibition.

Experimental Protocols

Farnesyltransferase Inhibition Assay

The inhibitory activity of farnesylated quinolones against FTase is typically determined using an in vitro enzymatic assay.

-

Enzyme and Substrates: Recombinant human farnesyltransferase is used as the enzyme source. The substrates are [³H]-farnesyl pyrophosphate and a biotinylated peptide containing the CaaX motif of a target protein (e.g., K-Ras).

-

Reaction: The enzyme, substrates, and various concentrations of the test compound are incubated in a suitable buffer system.

-

Detection: The reaction is stopped, and the biotinylated peptide is captured on a streptavidin-coated plate. The amount of incorporated [³H]-farnesyl pyrophosphate is quantified using a scintillation counter.

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce FTase activity by 50%, is calculated from the dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

The cytotoxic and antiproliferative effects of farnesylated quinolones on cancer cells are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the farnesylated quinolone for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The GI50 value is determined by plotting cell viability against the compound concentration.

Signaling Pathways and Mechanism of Action

Farnesylated quinolones exert their biological effects by inhibiting FTase, which in turn disrupts the function of numerous farnesylated proteins. The primary target pathway is the Ras signaling cascade.

The Ras Signaling Pathway

When Ras is farnesylated, it localizes to the inner leaflet of the plasma membrane, where it can be activated by upstream signals (e.g., growth factors binding to receptor tyrosine kinases). Activated Ras (Ras-GTP) then triggers downstream signaling cascades, such as the Raf-MEK-ERK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[1]

By inhibiting FTase, farnesylated quinolones prevent the membrane localization of Ras, thereby blocking its activation and the subsequent downstream signaling events. This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on the Ras pathway.

Conclusion and Future Directions

The development of farnesylated quinolones as farnesyltransferase inhibitors represents a promising strategy in the ongoing search for novel anticancer agents. By leveraging the well-established quinolone scaffold and targeting a key enzyme in oncogenic signaling, these compounds offer the potential for high potency and selectivity. The data presented in this guide highlight the significant in vitro activity of this emerging class of molecules.

Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, a deeper understanding of the broader effects of FTase inhibition on the cellular farnesylome may uncover new therapeutic opportunities and inform the rational design of combination therapies. The continued exploration of the chemical space around the quinolone nucleus is expected to yield next-generation farnesyltransferase inhibitors with improved clinical potential for the treatment of cancer and other diseases driven by aberrant protein farnesylation.

References

- 1. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Farnesyltransferase as a target for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Farnesyltransferase inhibitors as anticancer agents: current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and activity of 4-quinolone and pyridone compounds as nonthiol-containing farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Aurachin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Aurachin C, a quinoline alkaloid known for its antibiotic properties. The information presented herein is intended to assist researchers in the identification, characterization, and further development of this and related compounds. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for such analyses, and visualizes the underlying workflows and structural correlations.

Core Spectroscopic Data

The structural elucidation of Aurachin C is heavily reliant on a combination of one- and two-dimensional NMR spectroscopy, alongside high-resolution mass spectrometry. These techniques provide detailed insights into the molecular formula, connectivity, and stereochemistry of the molecule.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) with Fast Atom Bombardment (FAB) ionization confirms the molecular formula of Aurachin C as C₂₅H₃₃NO₂.

Table 1: High-Resolution Mass Spectrometry Data for Aurachin C

| Parameter | Value |

| Molecular Formula | C₂₅H₃₃NO₂ |

| Calculated Mass ([M+H]⁺) | 380.2590 |

| Measured Mass ([M+H]⁺) | 380.2592[1] |

| Exact Mass | 379.251129295 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide the foundational information for determining the carbon-hydrogen framework of Aurachin C. The data presented was acquired in methanol-d₄ (CD₃OD).

Table 2: ¹H NMR Spectroscopic Data for Aurachin C (270 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |

| 8.28 | dd | 1H | H-5 | 8.2, 1.2 |

| 7.98 | d | 1H | H-8 | 8.5 |

| 7.71 | ddd | 1H | H-7 | 8.5, 7.2, 1.2 |

| 7.40 | ddd | 1H | H-6 | 8.2, 7.2, 1.35 |

| 4.95–5.17 | m | 2H | H-2', H-6' | Not explicitly provided |

| 3.47 | d | 3H | H-1' | 6.8 |

| 2.57 | s | 3H | 2-CH₃ | |

| 1.85–2.15 | m | 8H | H-4', H-5', H-8', H-9' | Not explicitly provided |

| 1.81 | s | 3H | 3'-CH₃ | |

| 1.61 | s | 3H | 7'-CH₃ | |

| 1.56 | s | 3H | 11'-CH₃ | |

| 1.53 | s | 3H | 12'-CH₃ |

Note: The assignments are based on the total synthesis data and standard quinoline numbering.[1]

Table 3: ¹³C NMR Spectroscopic Data for Aurachin C (67.5 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Assignment |

| 175.3 | C-4 |

| 151.7 | C-2 |

| 141.6 | C-8a |

| 137.0 | C-10' |

| 136.7 | C-3' or C-7' |

| 133.5 | C-3' or C-7' |

| 132.7 | C-7 |

| 127.0 | C-5 |

| 126.1 | C-6 |

| 126.0 | C-4a |

| 125.9 | C-6' |

| 125.7 | C-2' |

| 124.5 | C-8 |

| 121.0 | C-3 |

| 116.8 | Unassigned |

| 41.52 | C-5' or C-9' |

| 41.48 | C-5' or C-9' |

| 28.5 | C-1' |

| 28.2 | C-4' or C-8' |

| 26.6 | C-4' or C-8' |

| 26.4 | 11'-CH₃ |

| 18.4 | 2-CH₃ |

| 17.1 | 12'-CH₃ |

| 16.8 | 7'-CH₃ |

| 15.8 | 3'-CH₃ |

Note: The assignments are based on the total synthesis data and are consistent with related quinoline structures.[1]

Experimental Protocols

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance series instrument.[2]

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all proton resonances (typically 0-10 ppm).

-

¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

-

2D NMR Acquisition (HSQC & HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment is performed to determine direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying two- and three-bond correlations between protons and carbons, which helps in assembling the molecular structure by connecting different spin systems.

-

Mass Spectrometry

High-resolution mass spectra are essential for determining the elemental composition of the molecule.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, for instance, a magnetic sector instrument with Fast Atom Bombardment (FAB) or a more modern Orbitrap or TOF instrument with Electrospray Ionization (ESI), is used.

-

Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision to allow for the calculation of the elemental formula.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like Aurachin C and the key structural correlations derived from 2D NMR data that are fundamental to its structure elucidation.

References

The Mode of Action of Aurachin C in Escherichia coli: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antibacterial activity of Aurachin C against Escherichia coli. It details the specific molecular targets, summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the involved pathways and processes.

Core Mechanism of Action: Inhibition of the Electron Transport Chain

Aurachin C is a quinolone antibiotic that exerts its bactericidal effect on E. coli by targeting the terminal oxidases of the aerobic respiratory chain.[1][2] This mechanism is distinct from that of fluoroquinolone antibiotics, which inhibit DNA gyrase and topoisomerase IV.[3][4][5]

The E. coli aerobic respiratory chain is branched, utilizing two main types of terminal oxidases: cytochrome bo₃ oxidase and two cytochrome bd oxidases (bd-I and bd-II).[1][6] Aurachin C is a potent inhibitor of both cytochrome bo₃ and cytochrome bd oxidases.[2][7] In contrast, the related compound Aurachin D shows a higher selectivity for the cytochrome bd oxidases.[2][8]

The primary inhibitory action of Aurachin C occurs at the quinol oxidation site of these terminal oxidases.[2][7] By blocking this site, Aurachin C prevents the transfer of electrons from the quinol pool to the terminal oxidases, thereby disrupting the electron transport chain, halting aerobic respiration, and leading to a decrease in ATP synthesis and ultimately cell death.[8]

Quantitative Inhibition Data

The inhibitory potency of Aurachin C against the terminal oxidases of E. coli has been quantified in several studies. The following tables summarize the key inhibition constants.

| Inhibitor | Target | Parameter | Value | Reference |

| Aurachin C | Isolated cytochrome bd-I | IC₅₀ | 12 nM | [3] |

| Aurachin C | Isolated cytochrome bd-II | IC₅₀ | 7.1 nM | [3] |

| Aurachin C | Membrane-bound cytochrome bd-I & bo₃ | % Inhibition (at 214 nM) | 90% | [3] |

| Aurachin C | Membrane-bound cytochrome bo & bd | K_d (observed) | 10⁻⁸ M range | [5] |

Table 1: Inhibitory activity of Aurachin C against E. coli terminal oxidases.

| Inhibitor | Target | Parameter | Value | Reference |

| Aurachin D | Isolated cytochrome bd-I | IC₅₀ | 35 nM | [3] |

| Aurachin D | Isolated cytochrome bd-II | IC₅₀ | 11.1 nM | [3] |

| Aurachin D | Membrane-bound cytochrome bd-I | % Inhibition (at 400 nM) | 93% | [3] |

| Aurachin D | Membrane-bound cytochrome bo₃ | % Inhibition (at 400 nM) | 5% | [3] |

Table 2: Comparative inhibitory activity of Aurachin D.

Signaling Pathways and Downstream Effects

Inhibition of the electron transport chain by Aurachin C triggers a cascade of downstream cellular responses in E. coli, primarily mediated by the ArcA/ArcB two-component system.

The ArcB sensor kinase monitors the redox state of the quinone pool.[3] Under normal aerobic respiration, the quinone pool is partially oxidized, which keeps ArcB in an inactive state. However, when terminal oxidases are inhibited by Aurachin C, the quinone pool becomes more oxidized, leading to a conformational change in ArcB and a decrease in its autophosphorylation activity.

This change in ArcB activity modulates the phosphorylation state of the response regulator ArcA, a global transcriptional regulator.[5] Dephosphorylated ArcA is inactive, leading to the de-repression of genes normally repressed by ArcA under microaerobic or anaerobic conditions. This includes genes of the tricarboxylic acid (TCA) cycle and other respiratory pathways.

Furthermore, ArcB also influences the stability of the general stress response sigma factor, RpoS (σ³⁸), through the phosphorylation of RssB, which targets RpoS for degradation.[3] Thus, inhibition of the respiratory chain by Aurachin C is expected to lead to an accumulation of RpoS and the induction of a general stress response.

Additionally, the blockage of the electron transport chain can lead to the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids.[9] The ArcA/ArcB system is also known to play a role in the resistance of E. coli to ROS.[4]

Experimental Protocols

Measurement of Terminal Oxidase Activity using a Clark-type Electrode

This method is used to determine the inhibitory effect of Aurachin C on the oxygen consumption of isolated terminal oxidases.

Principle: A Clark-type oxygen electrode measures the rate of oxygen consumption in a sealed chamber containing the isolated enzyme and its substrate. The addition of an inhibitor will result in a decrease in the rate of oxygen consumption, which can be quantified to determine IC₅₀ values.

Methodology:

-

Isolation of Terminal Oxidases: Cytochrome bo₃ and bd oxidases are purified from E. coli membranes, typically from strains overexpressing the specific oxidase.[10]

-

Electrode Setup: A Clark-type electrode is placed in a thermostatically controlled, sealed reaction vessel containing a suitable buffer. The electrode is calibrated to 100% oxygen saturation with air-saturated buffer and to 0% with a reducing agent like sodium dithionite.

-

Assay: The purified terminal oxidase is added to the reaction vessel. The reaction is initiated by the addition of a suitable electron donor substrate, such as ubiquinol-1 or duroquinol.

-

Inhibition Measurement: The baseline rate of oxygen consumption is recorded. A known concentration of Aurachin C is then added to the vessel, and the new rate of oxygen consumption is measured. This is repeated for a range of inhibitor concentrations.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of Aurachin C, and the data is fitted to a dose-response curve to determine the IC₅₀ value.

Transcriptomic Analysis of E. coli Response to Aurachin C

This protocol outlines the steps to investigate the changes in gene expression in E. coli upon exposure to Aurachin C using RNA sequencing.

Methodology:

-

Bacterial Culture and Treatment: E. coli cultures are grown to mid-logarithmic phase. The cultures are then treated with a sub-lethal concentration of Aurachin C. Control cultures are treated with the vehicle (e.g., DMSO). Samples are collected at various time points post-treatment.

-

RNA Extraction: Total RNA is extracted from the bacterial pellets using a commercial RNA purification kit. The quality and quantity of the RNA are assessed using a spectrophotometer and a bioanalyzer.

-

Library Preparation and Sequencing: Ribosomal RNA is depleted from the total RNA samples. The remaining mRNA is then fragmented, and cDNA libraries are prepared for sequencing on a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are mapped to the E. coli reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in response to Aurachin C treatment.

-

Functional Annotation and Pathway Analysis: The differentially expressed genes are subjected to functional annotation and pathway analysis using databases such as KEGG and Gene Ontology to identify the biological processes and pathways affected by Aurachin C.

Resistance Mechanisms

While specific resistance mechanisms to Aurachin C in E. coli are not extensively studied, a potential mechanism is the active efflux of the compound by multidrug efflux pumps. It has been observed that a TolC-deficient strain of E. coli, which lacks a key component of a major efflux system, shows increased susceptibility to Aurachin D.[11] This suggests that efflux pumps may play a role in reducing the intracellular concentration of aurachins, thereby conferring a degree of resistance.

Conclusion

Aurachin C represents a class of quinolone antibiotics with a distinct mode of action from the widely used fluoroquinolones. Its potent and specific inhibition of the terminal oxidases of the E. coli respiratory chain makes it a valuable tool for studying bacterial respiration and a potential lead compound for the development of new antibacterial agents. Understanding the downstream signaling events and potential resistance mechanisms is crucial for the future development and application of this class of compounds. This guide provides a foundational understanding of the current knowledge regarding the mode of action of Aurachin C in E. coli for researchers and professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. A two-component phosphotransfer network involving ArcB, ArcA, and RssB coordinates synthesis and proteolysis of σS (RpoS) in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the ArcAB two-component system in the resistance of Escherichia coli to reactive oxygen stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

- 7. Bipolar Clark-Type Oxygen Electrode Arrays for Imaging and Multiplexed Measurements of the Respiratory Activity of Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptomic Response Analysis of Escherichia coli to Palladium Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolomics of Escherichia coli Treated with the Antimicrobial Carbon Monoxide-Releasing Molecule CORM-3 Reveals Tricarboxylic Acid Cycle as Major Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The purification and characterization of the cytochrome d terminal oxidase complex of the Escherichia coli aerobic respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Aurachin C Cytochrome bo3 Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurachin C is a farnesylated quinolone alkaloid of bacterial origin that has been identified as a potent inhibitor of the respiratory chain in both prokaryotic and eukaryotic organisms.[1] This document provides detailed application notes and protocols for the inhibition assay of cytochrome bo3 ubiquinol oxidase by Aurachin C. Cytochrome bo3 oxidase is a terminal oxidase in the aerobic respiratory chain of many bacteria, including Escherichia coli, playing a crucial role in cellular respiration and energy production.[1][2] It catalyzes the oxidation of ubiquinol and the reduction of molecular oxygen to water, contributing to the generation of a proton motive force.[2] Inhibition of this enzyme is a key area of research for the development of novel antimicrobial agents.

Aurachin C acts as a competitive inhibitor at the quinol oxidation site of cytochrome bo3.[2][3] This document outlines two established methods for determining the inhibitory activity of Aurachin C against cytochrome bo3 oxidase: an oxygen consumption assay using a Clark-type electrode and a coupled spectrophotometric enzyme assay.

Signaling Pathway of Cytochrome bo3 Oxidase in the E. coli Respiratory Chain

Under aerobic conditions, E. coli utilizes a branched respiratory chain with cytochrome bo3 as one of the terminal oxidases.[1] The enzyme receives electrons from the oxidation of ubiquinol-8 (QH2) to ubiquinone (Q), and transfers them to molecular oxygen, reducing it to water. This process is coupled to the translocation of protons across the cytoplasmic membrane, generating a proton motive force that drives ATP synthesis. Aurachin C inhibits this pathway by blocking the quinol oxidation site on cytochrome bo3, thereby disrupting electron flow and cellular energy production.

Caption: Inhibition of the E. coli respiratory chain by Aurachin C.

Quantitative Data: Inhibition of Cytochrome bo3 Oxidase

The inhibitory potency of Aurachin C and its analogs against cytochrome bo3 oxidase has been determined using various assays. The data is summarized in the table below. Natural Aurachin C is a highly potent inhibitor of this enzyme.[4]

| Compound | Target Enzyme | Assay Type | Inhibitory Value | Reference |

| Aurachin C analog (AC1-10) | E. coli Cytochrome bo3 Oxidase | Coupled Enzyme Assay | K_i ≈ 15 nM | [2] |

| Aurachin C analog (AC2-11) | E. coli Cytochrome bo3 Oxidase | Spectrophotometric | K_i^app = 46 nM | [5] |

| Aurachin C-type compounds | E. coli Cytochrome bo3 Oxidase | Oxygen Consumption | Nanomolar range inhibition | [5] |

Experimental Protocols

Purification of E. coli Cytochrome bo3 Oxidase

A His-tagged version of cytochrome bo3 oxidase is recommended for efficient purification.

Materials:

-

E. coli strain overexpressing His-tagged cytochrome bo3

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10% glycerol, 1 mM MgCl2, DNase I, and protease inhibitors

-

Solubilization Buffer: Lysis buffer with 1% n-dodecyl-β-D-maltoside (DDM)

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10% glycerol, 20 mM imidazole, 0.05% DDM

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10% glycerol, 250 mM imidazole, 0.05% DDM

-

Ni-NTA affinity chromatography column

Procedure:

-

Harvest E. coli cells by centrifugation.

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells using a French press or sonication.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Isolate the membrane fraction by ultracentrifugation of the supernatant.

-

Resuspend the membrane pellet in Solubilization Buffer and stir for 1 hour at 4°C to solubilize membrane proteins.

-

Clarify the solubilized membrane fraction by ultracentrifugation.

-

Load the supernatant onto a Ni-NTA column pre-equilibrated with Wash Buffer.

-

Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged cytochrome bo3 oxidase with Elution Buffer.

-

Concentrate the purified enzyme and exchange the buffer to a storage buffer (e.g., 50 mM potassium phosphate, pH 7.4, 0.05% DDM) using a suitable method like dialysis or a centrifugal filter unit.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

Preparation of Ubiquinol-1 Substrate

Ubiquinone-1 is reduced to ubiquinol-1 for use as a substrate in the assays.

Materials:

-

Ubiquinone-1 (Coenzyme Q1)

-

Dithiothreitol (DTT)

-

Ethanol

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

Procedure:

-

Prepare a stock solution of ubiquinone-1 in ethanol.

-

To prepare the ubiquinol-1 substrate, add a small volume of the ubiquinone-1 stock solution to the assay buffer.

-

Add a fresh solution of DTT to the ubiquinone-1 solution to reduce it to ubiquinol-1. A molar excess of DTT is typically used.

-

The reduction can be monitored by the disappearance of the yellow color of ubiquinone. The resulting ubiquinol-1 solution is colorless.

-

Prepare the ubiquinol-1 solution fresh before each experiment.

Inhibition Assay: Oxygen Consumption (Clark-type Electrode)

This method directly measures the consumption of oxygen by cytochrome bo3 oxidase in the presence and absence of Aurachin C.

Materials:

-

Purified cytochrome bo3 oxidase

-

Ubiquinol-1 substrate solution

-

Aurachin C stock solution (in a suitable solvent like DMSO)

-

Assay Buffer: 50 mM potassium phosphate, pH 7.4, containing 0.05% DDM

-

Clark-type oxygen electrode system

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add Assay Buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Add the ubiquinol-1 substrate to the chamber.

-

Initiate the reaction by adding a small amount of purified cytochrome bo3 oxidase.

-

Record the rate of oxygen consumption, which should be linear.

-

To determine the inhibitory effect of Aurachin C, pre-incubate the enzyme with varying concentrations of the inhibitor for a defined period before adding it to the reaction chamber containing the substrate. Alternatively, add Aurachin C directly to the chamber after establishing a baseline rate of oxygen consumption.

-

Calculate the percentage of inhibition for each concentration of Aurachin C relative to the uninhibited control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Aurachin C concentration and fitting the data to a dose-response curve.

Inhibition Assay: Coupled Spectrophotometric Assay

This assay couples the oxidation of ubiquinol-1 by cytochrome bo3 to the reduction of a chromogenic substrate by DT-diaphorase, allowing for continuous monitoring of the reaction by spectrophotometry.

Materials:

-

Purified cytochrome bo3 oxidase

-

Ubiquinone-1

-

NADH

-

DT-diaphorase

-

Aurachin C stock solution

-

Assay Buffer: 50 mM potassium phosphate, pH 7.4, containing 0.05% DDM

-

UV-Vis spectrophotometer

Procedure:

-

Set up the reaction mixture in a cuvette containing Assay Buffer, ubiquinone-1, NADH, and DT-diaphorase.

-

To measure the inhibitory effect, add varying concentrations of Aurachin C to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding a small amount of purified cytochrome bo3 oxidase.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of the reaction is proportional to the activity of cytochrome bo3 oxidase.

-

Calculate the initial rates for each concentration of Aurachin C.

-

Determine the percentage of inhibition and the IC50 value as described for the oxygen consumption assay.

Experimental Workflow and Logic Diagrams

Caption: Workflow for Aurachin C cytochrome bo3 inhibition assay.

References

- 1. mdpi.com [mdpi.com]

- 2. The quinone-binding sites of the cytochrome bo3 ubiquinol oxidase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the ubiquinol oxidation sites in cytochromes bo and bd from Escherichia coli using aurachin C analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Short-chain aurachin D derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Aurachin C Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurachin C is a quinoline-derived antibiotic and a potent inhibitor of the bacterial respiratory chain.[1][2] It functions by targeting the terminal quinol oxidases, specifically cytochrome bd and cytochrome bo3, thereby disrupting the electron transport chain, which is crucial for cellular respiration and energy production in bacteria.[1][2][3] This inhibitory action makes Aurachin C a valuable tool for studying bacterial respiration and a potential lead compound in the development of novel antibacterial agents.

These application notes provide a detailed protocol for the preparation, storage, and handling of Aurachin C stock solutions in dimethyl sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of Aurachin C in experimental settings.

Quantitative Data Summary

A summary of the key quantitative data for Aurachin C is presented in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₃NO₂ | [4] |

| Molecular Weight | 379.5 g/mol | [4] |

| Solubility in DMSO | Not explicitly stated for Aurachin C. Aurachin D is soluble at 50 mg/mL with sonication and warming. A similar solubility is anticipated for Aurachin C. | [5] |

| Recommended Storage (Powder) | -20°C for up to 3 years. | [5] |

| Recommended Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [5] |

Experimental Protocols

Materials

-

Aurachin C (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or heat block (optional)

-

Sonicator (optional)

-

Sterile, disposable pipette tips

Preparation of a 10 mM Aurachin C Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Aurachin C in DMSO. Adjust the quantities as needed for your specific experimental requirements.

1. Calculation of Required Mass:

To prepare a 10 mM stock solution, calculate the mass of Aurachin C required using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 0.010 mol/L x 0.001 L x 379.5 g/mol x 1000 mg/g = 3.795 mg

2. Weighing Aurachin C:

-

Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the calculated amount of Aurachin C powder (e.g., 3.795 mg) and add it to the tube.

3. Dissolving in DMSO:

-

Add the desired volume of anhydrous DMSO to the tube containing the Aurachin C powder. For a 10 mM solution, if you weighed 3.795 mg, you would add 1 mL of DMSO.

-

Close the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

4. Aiding Dissolution (if necessary):

-

If Aurachin C does not fully dissolve with vortexing, gentle warming and sonication can be applied.

-

Warming: Place the tube in a water bath or on a heat block set to a temperature no higher than 40°C. Intermittently vortex until the solid is completely dissolved. Caution: Avoid excessive heat, as it may degrade the compound.

-

Sonication: Place the tube in a sonicator bath for short intervals (e.g., 5-10 minutes) until the solution is clear.

5. Aliquoting and Storage:

-

Once the Aurachin C is completely dissolved, centrifuge the tube briefly to ensure all the solution is collected at the bottom.

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Preparation of Working Solutions

-

To prepare a working solution, thaw a single aliquot of the Aurachin C stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or buffer.

-

It is crucial to maintain the final concentration of DMSO in the working solution at a low level (typically <0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.

-

Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Aurachin C and the workflow for preparing the stock solution.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Short-chain aurachin D derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aurachin C | C25H33NO2 | CID 6439171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Technical Support Center: Mitigating Mitochondrial Morphology Changes Induced by Aurachin C

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address mitochondrial morphology changes observed after treatment with Aurachin C.

Frequently Asked Questions (FAQs)

Q1: What is Aurachin C and how does it affect mitochondria?

Aurachin C is a quinolone antibiotic that acts as an inhibitor of the mitochondrial electron transport chain (ETC). Specifically, it has been shown to inhibit Complex I (NADH:ubiquinone oxidoreductase) and Complex III (cytochrome bc1 complex).[1] This inhibition disrupts the normal flow of electrons, leading to a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and subsequent alterations in mitochondrial morphology, often observed as fragmentation.

Q2: What are the typical morphological changes observed in mitochondria after Aurachin C treatment?

Treatment with Aurachin C, similar to other mitochondrial respiratory chain inhibitors, typically leads to a shift from a filamentous, interconnected mitochondrial network to a more fragmented, punctate morphology. This is characterized by a decrease in mitochondrial length and an increase in the number of smaller, more circular mitochondria.[2][3]

Q3: Why is it important to mitigate these mitochondrial morphology changes?

Mitochondrial morphology is intrinsically linked to mitochondrial function. A fragmented mitochondrial network is often associated with mitochondrial dysfunction, including impaired energy production, increased oxidative stress, and the initiation of apoptotic pathways. For researchers investigating the specific effects of Aurachin C or developing drugs targeting mitochondrial pathways, it is crucial to distinguish the intended effects from secondary effects caused by mitochondrial stress-induced morphological changes. Mitigating these changes can help to maintain cellular health and ensure the specificity of experimental results.

Q4: What are the potential strategies to mitigate Aurachin C-induced mitochondrial fragmentation?

The primary strategy to mitigate mitochondrial fragmentation induced by ETC inhibitors like Aurachin C is to counteract the downstream effects of complex inhibition, particularly the increase in reactive oxygen species (ROS). The use of antioxidants has shown promise in preventing or reversing mitochondrial fragmentation caused by respiratory chain inhibitors.[4][5][6][7]

Q5: Which specific antioxidants are recommended?

Both general and mitochondria-targeted antioxidants can be effective.

-

N-acetylcysteine (NAC): A general antioxidant that has been shown to reverse mitochondrial dysfunction and prevent fragmentation induced by mitochondrial toxins.[5][6][7][8]

-

MitoQ: A mitochondria-targeted antioxidant that accumulates within the mitochondria and can protect against oxidative damage at its source. Studies have shown MitoQ can prevent mitochondrial fission and maintain mitochondrial homeostasis.[9][10][11][12]

Troubleshooting Guides

Problem 1: Excessive mitochondrial fragmentation is observed at low concentrations of Aurachin C, obscuring the primary research focus.

-

Possible Cause: High levels of oxidative stress induced by the inhibition of Complexes I and III.

-

Troubleshooting Steps:

-

Co-treatment with an antioxidant: Introduce a pre-treatment or co-treatment with N-acetylcysteine (NAC) or MitoQ. Start with a concentration range previously shown to be effective (e.g., 1-10 mM for NAC, 100-500 nM for MitoQ) and optimize for your cell type.[5][7][9]

-

Optimize Aurachin C concentration: Perform a dose-response experiment to find the lowest effective concentration of Aurachin C for your primary endpoint, which may minimize the secondary effect of mitochondrial fragmentation.

-

Time-course experiment: Assess mitochondrial morphology at earlier time points after Aurachin C treatment. The fragmentation may be a later-stage event.

-

Problem 2: Difficulty in quantifying the extent of mitochondrial fragmentation after Aurachin C treatment.

-

Possible Cause: Inconsistent image acquisition or lack of a robust analysis pipeline.

-

Troubleshooting Steps:

-

Standardize imaging protocols: Ensure consistent settings for laser power, exposure time, and z-stack acquisition during confocal microscopy to avoid phototoxicity and ensure comparability between samples.

-

Utilize image analysis software: Employ software such as ImageJ/Fiji with plugins like Mitochondrial Network Analysis (MiNA) or use dedicated software to quantify mitochondrial morphology. Key parameters to measure include aspect ratio (a measure of length to width) and form factor (a measure of shape complexity).[13][14][15]

-

Increase sample size: Analyze a sufficient number of cells per condition to obtain statistically significant results.

-

Problem 3: Antioxidant treatment is not effectively mitigating mitochondrial fragmentation.

-

Possible Cause:

-

Inadequate concentration or incubation time of the antioxidant.

-

The chosen antioxidant is not optimal for the specific cell type or experimental conditions.

-

Cell death pathways have already been initiated.

-

-

Troubleshooting Steps:

-

Optimize antioxidant treatment: Perform a dose-response and time-course experiment for the antioxidant to determine the optimal protective concentration and pre-incubation time.

-

Try a different class of antioxidant: If a general antioxidant like NAC is ineffective, consider a mitochondria-targeted antioxidant like MitoQ, which may be more potent at the site of ROS production.[9][10][11][12]

-

Assess cell viability: Use assays like MTT or LDH release to ensure that the observed morphological changes are not a prelude to widespread cell death, which may be irreversible.

-

Data Presentation

Table 1: Effect of Respiratory Chain Inhibitors on Mitochondrial Morphology

| Compound | Target | Cell Line | Concentration | Change in Aspect Ratio (fold change vs. control) | Change in Form Factor (fold change vs. control) | Reference |

| Rotenone | Complex I | 661w | 100 nM | ~0.70 | Not Reported | [2] |

| Rotenone | Complex I | Primary DA neurons | 500 nM | ~0.82 | Not Reported | [3] |

| Antimycin A | Complex III | 661w | 1 µM | ~0.75 | Not Reported | [2] |

| Antimycin A | Complex III | ARPE-19 | 25 µM | Not Quantified, observed swelling | Not Quantified, observed swelling | [16] |

Table 2: Mitigating Effects of Antioxidants on Mitochondrial Fragmentation Induced by Respiratory Chain Inhibitors

| Stressor | Mitigating Agent | Cell Line | Mitigating Agent Concentration | Outcome on Mitochondrial Morphology | Reference |

| Rotenone | N-acetylcysteine | THP-1 | Not specified | Ameliorated increase in cf-mtDNA | [5] |

| Soluble Aβ oligomers | N-acetylcysteine | Primary hippocampal neurons | 10 mM | Prevented mitochondrial fragmentation | [7] |

| Hypoxia/Reoxygenation | MitoQ | HK-2 | Not specified | Prevented increased fission and decreased fusion | [12] |

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Morphology using MitoTracker Staining and Confocal Microscopy

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.

-

Treatment: Treat cells with Aurachin C at the desired concentration and for the specified duration. If using a mitigating agent, pre-incubate with the antioxidant for the optimized time before adding Aurachin C.

-

Mitochondrial Staining:

-

Prepare a fresh working solution of MitoTracker™ Red CMXRos or a similar mitochondrial dye in pre-warmed, serum-free media (e.g., 200 nM).

-

Remove the treatment media from the cells and wash once with pre-warmed PBS.

-

Incubate cells with the MitoTracker™ working solution for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Fixation (Optional, for endpoint assays):

-

Wash cells twice with pre-warmed PBS.

-

Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

-

Imaging:

-

Mount coverslips on slides with an appropriate mounting medium.

-

Acquire images using a confocal microscope with a high numerical aperture objective (e.g., 60x or 100x oil immersion).

-

Capture z-stacks to obtain a three-dimensional representation of the mitochondrial network.

-

-

Image Analysis:

-

Use ImageJ/Fiji or other image analysis software to process the images.

-

Apply a background subtraction and a median filter to reduce noise.[9]

-

Threshold the image to create a binary mask of the mitochondria.

-

Analyze the binary image to quantify morphological parameters such as aspect ratio, form factor, and the number of individual mitochondria per cell.[13][14][15]

-

Protocol 2: Quantification of Mitochondrial Aspect Ratio and Form Factor using ImageJ (Fiji)

-

Open Image: Open your z-stack confocal image in Fiji.

-

Pre-processing:

-

Go to Image > Stacks > Z Project... and select 'Max Intensity' to create a 2D projection.

-

Go to Process > Subtract Background... and use a rolling ball radius appropriate for your image (e.g., 50 pixels).

-

Go to Process > Filters > Median... with a radius of 1-2 pixels to smooth the image.

-

-

Thresholding:

-

Go to Image > Adjust > Threshold....

-

Select an appropriate automatic thresholding method (e.g., 'Default' or 'Otsu') to create a binary image where mitochondria are white and the background is black.

-

-

Analyze Particles:

-

Go to Analyze > Analyze Particles....

-

Set the 'Size' parameter to exclude very small particles that may be noise.

-

In the 'Set Measurements...' dialog (Analyze > Set Measurements...), ensure that 'Shape descriptors' is checked. This will include 'Aspect ratio' and 'Circularity' (from which Form Factor can be derived: Form Factor = 1/Circularity) in the results.

-

Run the analysis. The results table will provide the aspect ratio for each individual mitochondrial particle.

-

-

Data Interpretation:

-

Aspect Ratio: The ratio of the major axis to the minor axis of the fitted ellipse for each mitochondrial particle. A higher value indicates a more elongated mitochondrion.

-

Form Factor: A measure of circularity (a value of 1.0 indicates a perfect circle). Fragmented mitochondria will have form factor values closer to 1.0.

-

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Analysis of Mitochondrial Morphology and Membrane Potential in Living Cells Using High-Content Imaging, Machine Learning, and Morphological Binning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-acetylcysteine modulates rotenone-induced mitochondrial Complex I dysfunction in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Acetylcysteine reverses mitochondrial dysfunctions and behavioral abnormalities in 3-nitropropionic acid-induced Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The antioxidant N-acetylcysteine prevents the mitochondrial fragmentation induced by soluble amyloid-β peptide oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

- 9. mdpi.com [mdpi.com]

- 10. The targeted anti‐oxidant MitoQ causes mitochondrial swelling and depolarization in kidney tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mitochondria-Targeted Antioxidant Mitoquinone Maintains Mitochondrial Homeostasis through the Sirt3-Dependent Pathway to Mitigate Oxidative Damage Caused by Renal Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Visualization and quantification of mitochondrial structure in the endothelium of intact arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Handling Hydrophobic Respiratory Chain Inhibitors

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hydrophobic respiratory chain inhibitors.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues related to the solubility, application, and potential side effects of hydrophobic inhibitors.

Q1: My hydrophobic inhibitor, dissolved in DMSO, precipitates when I add it to my aqueous culture medium. What's happening and how can I fix it?

A: This is a common problem known as "fall-out" or precipitation. It occurs because the inhibitor is poorly soluble in the aqueous environment of the culture medium, even though it was dissolved in the organic solvent stock. When the concentrated stock is diluted into the medium, the local concentration of the organic solvent drops rapidly, causing the hydrophobic compound to come out of solution.[1][2]

Troubleshooting Steps:

-

Reduce Stock Concentration: Making a less concentrated stock solution in your solvent (e.g., DMSO) and adding a proportionally larger volume to your media can sometimes prevent precipitation.[3]

-

Optimize Dilution Method: Instead of adding the inhibitor stock directly to the full volume of media, try a serial dilution approach. Pre-mix the stock with a small volume of media first, vortex gently, and then add this mixture to the final culture volume.

-

Use Co-solvents: A mixture of solvents can improve solubility. A combination of 45% ethanol and 55% polyethylene glycol 400 (at a final concentration of 0.1% in the media) has been shown to be effective and non-cytotoxic for some compounds.[4]

-

Incorporate Surfactants or Carriers:

-

Cyclodextrins: These can encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions.[2][5]

-

Non-ionic detergents (e.g., Tween 20, Tween 80): Low concentrations can help keep the inhibitor in solution.[3]

-

Self-Assembling Peptides (SAPs): Combinations of SAPs and amino acids can create formulations that enhance hydrophobic drug solubility.[6]

-

Q2: What is the best solvent to use for my hydrophobic inhibitor, and what is a safe final concentration in my experiment?

A: Dimethyl sulfoxide (DMSO) and ethanol are the most common solvents for hydrophobic respiratory chain inhibitors.[5][7][8] However, both can have intrinsic effects on cellular and mitochondrial function. The "safe" concentration is highly dependent on the cell type and exposure duration.[5][9]

Key Considerations:

-

DMSO: It is a powerful solvent but can induce ROS production, impair mitochondrial membrane potential, and even trigger apoptosis at higher concentrations.[5][9][10] For many cell lines, a final concentration of <0.5% DMSO is recommended, with some studies suggesting keeping it as low as 0.03% to 0.1% to minimize effects.[5][9][11]

-

Ethanol: Can also be cytotoxic, with effects observed at concentrations as low as 0.3125% in some cell lines.[5]

-

Vehicle Control: It is critical to run a vehicle control in every experiment (i.e., cells treated with the same final concentration of the solvent alone) to distinguish the effects of the inhibitor from the effects of the solvent.

Q3: How should I prepare and store my inhibitor stock solutions?

A: Proper preparation and storage are crucial for maintaining the potency and stability of your inhibitors.

-

Reconstitution: Follow the manufacturer's instructions. For example, Antimycin A can be reconstituted in DMSO (e.g., to 15 mM) or ethanol.[7][8] Rotenone is also typically dissolved in DMSO.[12]

-

Storage: Store lyophilized powder at -20°C, desiccated. Once reconstituted into a stock solution, aliquot it into smaller, single-use volumes to avoid multiple freeze-thaw cycles, which can degrade the compound.[7][8] Store the aliquots at -20°C.

-

Light Sensitivity: Some inhibitors, like Antimycin A, are light-sensitive. It is good practice to wrap stock solution tubes in aluminum foil.[13]

Q4: Are there alternative methods to improve the delivery of hydrophobic inhibitors to mitochondria?

A: Yes, several advanced strategies can enhance delivery and targeting, which is particularly useful for in vivo studies or difficult-to-treat cell lines.

-

Mitochondria-Targeting Moieties: Covalently linking the hydrophobic drug to a lipophilic cation, such as triphenylphosphonium (TPP+), can significantly increase its accumulation within the mitochondria due to the large mitochondrial membrane potential.[14][15]

-

Nanoparticle-Based Systems: Encapsulating drugs in nanocarriers like liposomes, polymersomes, or dendrimers can improve solubility and facilitate cellular uptake.[15][16][17] These can also be decorated with targeting ligands like TPP+.[15]

-

Hijacking Natural Transport: Researchers have explored fusing drugs to naturally occurring transport proteins that interact with mitochondria to hijack the organelle's own import machinery.

Part 2: Data Presentation

Table 1: Effects of Common Solvents on Cellular and Mitochondrial Function

| Solvent | Cell Type(s) | Concentration | Observed Effect | Citation(s) |

| DMSO | H9c2 Cardiomyoblasts | < 0.5% | No significant cytotoxicity; may improve mitochondrial respiration. | [11] |

| H9c2 Cardiomyoblasts | 3.7% | Increased apoptosis, mitochondrial dysfunction, oxidative stress. | [11] | |

| MCF-7 Breast Cancer | ≥ 0.009% | Reduction in maximal respiratory capacity and ATP-linked respiration. | [11] | |

| Cultured Astrocytes | 1% | Impaired cell viability, mitochondrial swelling, membrane potential damage. | [10] | |

| Cultured Astrocytes | 5% | Significantly inhibited cell viability and promoted apoptosis. | [10] | |

| 3T3-L1 Adipocytes | 0.1% - 10% | Markedly increased mitochondrial membrane potential. | [18] | |

| Ethanol | Various Cancer Lines | 0.3125% | Reduced viability by >30% after 24 hours. | [5] |

| MCF-7, MDA-MB-231 | 1% | Cytotoxic. | [4] |

Table 2: Example Working Concentrations for Common Respiratory Chain Inhibitors

| Inhibitor | Target | Assay Type | Cell Line | Working Concentration | Citation(s) |

| Rotenone | Complex I | Cell Viability (EC50) | HepG2 | 56.15 nmol/dm³ | [19] |

| Complex I | Mitochondrial Respiration | Isolated Rat Mitochondria | 50 nM - 500 nM | [12] | |

| Complex I | Seahorse Mito Stress | Hutu-80 | 1 µM (final) | [13] | |

| Antimycin A | Complex III | Cell Viability (EC50) | HepG2 | 15.97 nmol/dm³ | [19] |

| Complex III | Mitochondrial Potential | HepG2 | 1 nmol/dm³ - 100 µmol/dm³ | [19] | |

| Complex III | Seahorse Mito Stress | Hutu-80 | 1 µM (final) | [13] |

Part 3: Key Experimental Protocols

Protocol 1: General Method for Applying Hydrophobic Inhibitors to Cell Cultures

-

Prepare Stock Solution: Reconstitute the lyophilized inhibitor in high-quality, anhydrous DMSO or 100% ethanol to a high concentration (e.g., 10-20 mM). Aliquot into single-use tubes and store at -20°C, protected from light.[7][13]

-

Prepare Intermediate Dilution (Optional but Recommended): On the day of the experiment, thaw a stock aliquot. Perform an intermediate dilution in fresh, serum-free culture medium. This helps to lower the solvent concentration before the final dilution.

-